Propanedinitrile, (3-oxo-1,3-diphenylpropyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

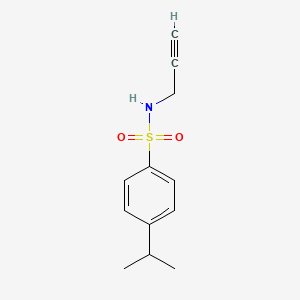

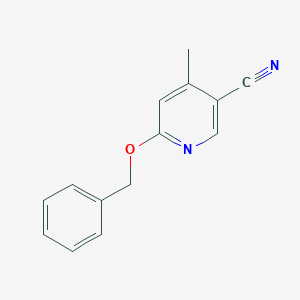

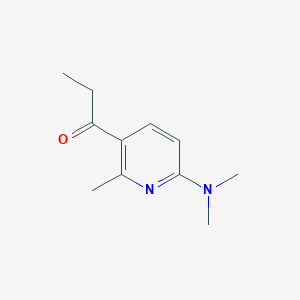

2-(3-oxo-1,3-diphenylpropyl)malononitrile is an organic compound with the molecular formula C18H14N2O. It is characterized by the presence of a malononitrile group attached to a 3-oxo-1,3-diphenylpropyl moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-1,3-diphenylpropyl)malononitrile typically involves the Michael addition of malononitrile to chalcones. One common method includes dissolving malononitrile in dry ethanol, followed by the addition of piperidine as a catalyst. The reaction mixture is stirred at 30°C for 48 hours, and the product is purified by column chromatography .

Industrial Production Methods

While specific industrial production methods for 2-(3-oxo-1,3-diphenylpropyl)malononitrile are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-(3-oxo-1,3-diphenylpropyl)malononitrile undergoes various chemical reactions, including:

Michael Addition: This compound can participate in Michael addition reactions, where it acts as a nucleophile and adds to α,β-unsaturated carbonyl compounds.

Substitution Reactions: The nitrile groups in the compound can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Michael Addition: Common reagents include malononitrile and chalcones, with catalysts such as piperidine or bifunctional squaramide.

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions involving the nitrile groups.

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For example, the Michael addition of malononitrile to chalcones typically yields γ-cyano carbonyl compounds .

Scientific Research Applications

2-(3-oxo-1,3-diphenylpropyl)malononitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-oxo-1,3-diphenylpropyl)malononitrile involves its interaction with specific molecular targets. For instance, it has been identified as a potent allosteric activator of phosphoinositide-dependent kinase-1 (PDK1), binding to the PIF pocket and modulating the enzyme’s activity . This interaction can influence various cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

2-(3-oxo-1,3-diphenylpropyl)malonic acid: This compound is structurally similar but contains a malonic acid group instead of malononitrile.

Uniqueness

2-(3-oxo-1,3-diphenylpropyl)malononitrile is unique due to its dual nitrile groups, which provide distinct reactivity and potential for further functionalization. Its ability to act as an allosteric activator of PDK1 also sets it apart from other similar compounds .

Properties

IUPAC Name |

2-(3-oxo-1,3-diphenylpropyl)propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O/c19-12-16(13-20)17(14-7-3-1-4-8-14)11-18(21)15-9-5-2-6-10-15/h1-10,16-17H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNRFMIPHRZNRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384550 |

Source

|

| Record name | Propanedinitrile, (3-oxo-1,3-diphenylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77609-06-4 |

Source

|

| Record name | Propanedinitrile, (3-oxo-1,3-diphenylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl1H-pyrazolo[3,4-b]pyrazine-3-carboxylate](/img/structure/B13000898.png)

![Ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13000910.png)